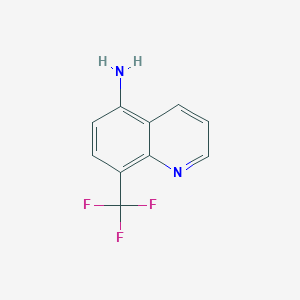

8-(Trifluoromethyl)quinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUPLVEVVDFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433775 | |

| Record name | 8-(trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161431-57-8 | |

| Record name | 8-(trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 8-(trifluoromethyl)quinolin-5-amine, a key building block in medicinal chemistry and drug development. The document details a strategic three-step synthetic route, commencing with the construction of the 8-(trifluoromethyl)quinoline core via the Skraup synthesis, followed by regioselective nitration at the C5 position, and culminating in the reduction of the nitro intermediate to the target amine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to compounds with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological profiles. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell membrane permeability.[3] Specifically, the 8-(trifluoromethyl)quinolin-5-amine scaffold is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for their potential as therapeutic agents.

This guide will focus on a robust and reproducible synthetic route to 8-(trifluoromethyl)quinolin-5-amine, providing detailed experimental procedures and characterization data to enable its successful synthesis in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 8-(trifluoromethyl)quinolin-5-amine suggests a three-step approach starting from the commercially available 2-(trifluoromethyl)aniline.

Caption: Retrosynthetic analysis of 8-(Trifluoromethyl)quinolin-5-amine.

This strategy involves:

-

Skraup Synthesis: Construction of the 8-(trifluoromethyl)quinoline core from 2-(trifluoromethyl)aniline.

-

Nitration: Regioselective introduction of a nitro group at the C5 position of the quinoline ring.

-

Reduction: Conversion of the nitro group to the desired amine functionality.

Detailed Synthetic Protocols

Step 1: Synthesis of 8-(Trifluoromethyl)quinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[4][5][6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this case, 2-(trifluoromethyl)aniline serves as the starting material.

Reaction Scheme:

Caption: Skraup synthesis of 8-(Trifluoromethyl)quinoline.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-(trifluoromethyl)aniline with cooling in an ice bath.

-

Addition of Glycerol: Slowly add glycerol to the stirred mixture, maintaining the temperature below 120°C.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic acid, portion-wise to the reaction mixture.[4]

-

Heating: Heat the reaction mixture to 130-140°C for several hours. The reaction is typically exothermic and should be controlled carefully.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The sulfuric acid acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the subsequent cyclization. The oxidizing agent is necessary to dehydrogenate the dihydroquinoline intermediate to the aromatic quinoline.

Step 2: Synthesis of 5-Nitro-8-(trifluoromethyl)quinoline

The nitration of quinoline typically occurs at the 5- and 8-positions.[4] For 8-substituted quinolines, nitration is directed to the 5- and 7-positions. The electron-withdrawing nature of the trifluoromethyl group at the 8-position will influence the regioselectivity of the nitration.

Reaction Scheme:

Caption: Nitration of 8-(Trifluoromethyl)quinoline.

Experimental Protocol:

-

Reaction Setup: Dissolve 8-(trifluoromethyl)quinoline in concentrated sulfuric acid in a round-bottom flask, cooled in an ice-salt bath.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

-

Reaction Time: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Filtration: Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the crude product. Collect the precipitate by filtration and wash with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality: The strong acidic conditions generate the nitronium ion (NO₂⁺), which is the active electrophile. The sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring, primarily at the C5 position.

Step 3: Synthesis of 8-(Trifluoromethyl)quinolin-5-amine

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of 5-Nitro-8-(trifluoromethyl)quinoline.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-nitro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to the corresponding amine. This method is generally high-yielding and avoids the use of harsh reducing agents.

Characterization Data

The structural confirmation of the final product and key intermediates is crucial. The following table summarizes the expected characterization data.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| 8-(Trifluoromethyl)quinoline | C₁₀H₆F₃N | 211.16 | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons, CF₃ carbon (quartet). |

| 5-Nitro-8-(trifluoromethyl)quinoline | C₁₀H₅F₃N₂O₂ | 256.16 | Aromatic protons shifted downfield compared to the starting material due to the nitro group. | Aromatic carbons, CF₃ carbon (quartet). |

| 8-(Trifluoromethyl)quinolin-5-amine | C₁₀H₇F₃N₂ | 212.17 | Aromatic protons, amine protons (broad singlet).[7] | Aromatic carbons, CF₃ carbon (quartet). |

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Safety and Handling

-

Sulfuric acid and nitric acid are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitro compounds can be explosive, especially when heated. Handle with care and avoid excessive heat or shock.

-

Catalytic hydrogenation should be performed in a well-ventilated area using appropriate equipment designed for reactions under pressure. Palladium on carbon is flammable.

Conclusion

This technical guide outlines a reliable and well-established three-step synthesis for 8-(trifluoromethyl)quinolin-5-amine. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The strategic use of the Skraup synthesis, followed by regioselective nitration and efficient reduction, provides a practical and scalable route to this important scaffold.

References

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-(trifluoromethyl)quinoline-2-carboxylic acid(1023815-99-7) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. organicreactions.org [organicreactions.org]

- 7. 8-(trifluoromethyl)quinolin-5-amine(161431-57-8) 1H NMR [m.chemicalbook.com]

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

An In-depth Technical Guide to 8-(Trifluoromethyl)quinolin-5-amine (CAS 161431-57-8)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 8-aminoquinoline scaffold is one such "privileged structure," renowned for its role in antimalarial drugs like primaquine and its broader potential across oncology and infectious diseases.[1][2] This guide focuses on a key derivative, 8-(Trifluoromethyl)quinolin-5-amine (CAS 161431-57-8), a molecule that combines the proven biological relevance of the quinoline core with the potent modulatory effects of a trifluoromethyl (CF₃) group.

The introduction of a CF₃ group is a cornerstone of modern drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. By positioning this group on the quinoline ring and providing a versatile primary amine at the 5-position, 8-(Trluoromethyl)quinolin-5-amine presents itself as a high-value building block for the synthesis of novel compound libraries aimed at discovering next-generation therapeutics.

This document serves as a comprehensive technical resource, providing in-depth information on the physicochemical properties, synthesis, characterization, potential applications, and safe handling of this important research chemical.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthetic chemistry and drug design. 8-(Trifluoromethyl)quinolin-5-amine is a solid compound, typically appearing as an off-white substance.[4] Its key identifiers and properties are summarized below.

Table 1: Core Properties of 8-(Trifluoromethyl)quinolin-5-amine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 161431-57-8 | [5][6] |

| Molecular Formula | C₁₀H₇F₃N₂ | [5][7] |

| Molecular Weight | 212.17 g/mol | [5][8][9] |

| IUPAC Name | 8-(trifluoromethyl)quinolin-5-amine | [5] |

| Common Synonyms | 5-Amino-8-(trifluoromethyl)quinoline | [8][9] |

| Calculated Density | 1.4 ± 0.1 g/cm³ | [9] |

| Calculated Boiling Point | 317.3 ± 42.0 °C at 760 mmHg | [9] |

| Calculated Flash Point | 145.7 ± 27.9 °C | [9] |

| Topological Polar Surface Area | 38.9 Ų | [9] |

| XLogP3 | 1.8 | [9] |

| InChI Key | MFLUPLVEVVDFOD-UHFFFAOYSA-N |[8][9] |

Caption: Chemical structure of 8-(Trifluoromethyl)quinolin-5-amine.

Synthesis, Purification, and Characterization

While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for designing novel derivatives or scaling up production. A robust and logical synthetic pathway can be constructed from foundational organic chemistry principles applied to heterocyclic systems.

Proposed Synthetic Workflow

A plausible and efficient synthesis route involves a multi-step process beginning with a commercially available fluorinated aniline, followed by quinoline ring formation, regioselective nitration, and final reduction. The causality for this strategic pathway is rooted in achieving the desired substitution pattern efficiently. Starting with 2-(trifluoromethyl)aniline ensures the CF₃ group is correctly positioned at what will become the 8-position of the quinoline ring.

Caption: Proposed synthetic workflow for 8-(Trifluoromethyl)quinolin-5-amine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative methodology based on well-established transformations in quinoline chemistry.[10]

Step 1: Synthesis of 8-(Trifluoromethyl)quinoline via Skraup Reaction

-

Rationale: The Skraup reaction is a classic and effective method for constructing the quinoline core directly from an aniline derivative.

-

Procedure:

-

To a cooled, stirred mixture of 2-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid (H₂SO₄) under vigorous stirring.

-

Carefully heat the reaction mixture. The reaction is highly exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, maintain heating (e.g., at 120-130 °C) for several hours until TLC analysis indicates consumption of the starting aniline.

-

Cool the mixture and cautiously pour it into a large volume of water.

-

Neutralize with an aqueous base (e.g., NaOH solution) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Step 2: Nitration to 5-Nitro-8-(trifluoromethyl)quinoline

-

Rationale: The electron-withdrawing CF₃ group at C8 and the protonated quinoline nitrogen under strongly acidic conditions direct electrophilic nitration primarily to the C5 position.

-

Procedure:

-

Dissolve 8-(trifluoromethyl)quinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid (HNO₃) in H₂SO₄) dropwise, maintaining the temperature below 5-10 °C.

-

Allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

-

Step 3: Reduction to 8-(Trifluoromethyl)quinolin-5-amine

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a high-yielding and reliable transformation. Catalytic hydrogenation is a clean method, while metal/acid reduction is a robust alternative.

-

Procedure (using Iron/HCl):

-

Suspend 5-nitro-8-(trifluoromethyl)quinoline (1.0 eq) and iron powder (excess) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate, add water, and basify with an aqueous solution (e.g., Na₂CO₃) to precipitate the amine.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product. Purify further by chromatography or recrystallization if necessary.

-

Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The expected data provides a benchmark for validating the synthesis and purity of the compound.

Table 2: Expected Spectroscopic Data for Characterization

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the quinoline ring protons. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[11][12] |

| ¹³C NMR | Aromatic carbon signals, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.[13] |

| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group, typically observed around δ -60 to -65 ppm.[13] |

| HRMS | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₈F₃N₂⁺.[3][14] |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C and C-N stretching.[15] |

Applications in Medicinal Chemistry and Drug Discovery

The true value of 8-(Trifluoromethyl)quinolin-5-amine lies in its potential as a scaffold for developing novel therapeutic agents. The primary amine at the 5-position is a key functional handle for derivatization, allowing for the exploration of vast chemical space.

A Versatile Building Block for Lead Discovery

-

Amide and Sulfonamide Synthesis: The 5-amino group can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to generate extensive libraries of amide and sulfonamide derivatives, respectively. This is a common strategy for probing structure-activity relationships (SAR).[16]

-

Reductive Amination and Alkylation: The amine can participate in reductive amination with aldehydes and ketones or undergo N-alkylation to introduce diverse side chains.

-

Buchwald-Hartwig and Ullmann Couplings: The amine can be used in cross-coupling reactions to form C-N bonds with aryl halides, further expanding structural diversity.

Therapeutic Areas of Interest

The 8-aminoquinoline core is historically and currently associated with several key therapeutic areas:

-

Antimalarial Agents: This is the most established application.[1] Derivatives of 8-aminoquinolines are active against the dormant liver stages of Plasmodium vivax. The CF₃ group in this scaffold could confer improved metabolic stability or alter the pharmacokinetic profile compared to existing drugs like primaquine.[3]

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including kinase inhibition and apoptosis induction.[3] Compounds derived from 8-(Trifluoromethyl)quinolin-5-amine are logical candidates for screening in cancer cell lines.

-

Antimicrobial and Antiviral Potential: The quinoline ring is a common feature in antibacterial and antifungal agents.[2] Its ability to chelate metal ions is thought to contribute to its antimicrobial effects. Furthermore, derivatives have shown promise against a range of viruses.[2]

-

Neurodegenerative Diseases: Emerging research highlights the role of 8-aminoquinolines as metal chelators and antioxidants, which can mitigate the oxidative stress implicated in diseases such as Alzheimer's and retinitis pigmentosa.[17]

Proposed Mechanism of Action in Malaria

While the precise target of this specific compound is not defined, its structural similarity to known antimalarials allows for a hypothesis based on established mechanisms. 8-Aminoquinolines are weak bases that are thought to accumulate in the acidic food vacuole of the malaria parasite (pH trapping). This accumulation may disrupt the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, leading to oxidative stress and parasite death.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. 8-(trifluoromethyl)quinolin-5-amine | CAS#:161431-57-8 | Chemsrc [chemsrc.com]

- 7. 8-(trifluoromethyl)quinolin-5-amine - CAS:161431-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5-Amino-8-(trifluoromethyl)quinoline | 161431-57-8 [sigmaaldrich.cn]

- 9. 161431-57-8(8-(trifluoromethyl)quinolin-5-amine) | Kuujia.com [fr.kuujia.com]

- 10. rsc.org [rsc.org]

- 11. 8-(trifluoromethyl)quinolin-5-amine(161431-57-8) 1H NMR [m.chemicalbook.com]

- 12. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 8-(Trifluoromethyl)quinolin-5-amine

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 8-(Trifluoromethyl)quinolin-5-amine

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-(Trifluoromethyl)quinolin-5-amine. This molecule, featuring a quinoline core substituted with a potent electron-donating amine group and a strong electron-withdrawing trifluoromethyl group, presents a unique and instructive case for spectroscopic analysis. This document moves beyond a simple data report to offer a predictive analysis grounded in fundamental principles, detailed experimental protocols for achieving high-quality data, and a strategic workflow for unambiguous signal assignment using advanced 2D NMR techniques. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to structurally characterize complex heterocyclic compounds.

Introduction: The Structural Challenge

8-(Trifluoromethyl)quinolin-5-amine is a key heterocyclic scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] The specific substitution pattern—an electron-donating amine (-NH₂) at the C5 position and a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the C8 position—creates a highly polarized aromatic system. This electronic push-pull effect profoundly influences the chemical environment of each proton, making its ¹H NMR spectrum information-rich but also complex to decipher.

Accurate structural verification is the bedrock of chemical research and drug development. Proton NMR spectroscopy stands as the primary tool for this task, offering detailed insights into the molecular framework through chemical shifts, signal multiplicities, and spin-spin coupling constants.[1] This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, explaining the causal relationships between its structure and its spectroscopic signature.

Molecular Structure and Electronic Landscape

To predict and interpret the ¹H NMR spectrum, one must first analyze the electronic effects of the substituents on the quinoline ring system.

-

Quinoline Core: A bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded (further downfield) than those on the carbocyclic ring (H-5, H-6, H-7, H-8) due to the electronegativity of the nitrogen atom.

-

5-Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho (C6) and para (C7, though resonance is less direct) positions. This shielding effect causes attached protons to shift upfield (to lower ppm values).[2] The amine protons themselves are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature.[3][4]

-

8-Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. It significantly decreases electron density on the ring, causing nearby protons (specifically H-7) to be strongly deshielded and shift downfield (to higher ppm values).[2]

The interplay of these opposing electronic forces dictates the final chemical shift of each proton.

Figure 1: Molecular structure and key electronic influences.

Predictive ¹H NMR Analysis

Based on established principles of substituent effects and coupling constants in quinoline systems, we can predict the characteristics of the proton signals.[2][5] The spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to H-2, H-3, H-4, H-6, and H-7, plus a broad signal for the amine protons.

Table 1: Predicted ¹H NMR Data for 8-(Trifluoromethyl)quinolin-5-amine (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-2 | 8.7 - 8.9 | Doublet (d) | ³J(H2-H3) ≈ 4.5 Hz | Ortho to N, strongly deshielded. Coupled to H-3. |

| H-3 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³J(H3-H2) ≈ 4.5 Hz, ³J(H3-H4) ≈ 8.5 Hz | Coupled to both H-2 and H-4. |

| H-4 | 8.0 - 8.2 | Doublet (d) | ³J(H4-H3) ≈ 8.5 Hz | Peri to N, deshielded. Coupled to H-3. |

| H-6 | 6.8 - 7.0 | Doublet (d) | ³J(H6-H7) ≈ 8.0 Hz | Ortho to strong EDG (-NH₂), strongly shielded. Coupled to H-7. |

| H-7 | 7.6 - 7.8 | Doublet of Doublets (dd) or Doublet of Quartets (dq) | ³J(H7-H6) ≈ 8.0 Hz, ⁴J(H7-F) ≈ 1-3 Hz | Ortho to strong EWG (-CF₃), strongly deshielded. Coupled to H-6. Potential for through-space coupling to -CF₃. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable protons. Shift is highly solvent and concentration dependent.[6] |

Key Spectroscopic Feature: Through-Space H-F Coupling

A particularly noteworthy feature to anticipate is the potential for through-space scalar coupling between the H-7 proton and the fluorine atoms of the C8-trifluoromethyl group.[7] Unlike traditional through-bond coupling, this interaction occurs due to the spatial proximity and overlap of the electron orbitals of the respective nuclei.[8][9] This would manifest as a small quartet-like splitting on the H-7 signal (or a doublet of quartets), with a coupling constant (⁴JHF) typically in the range of 1-3 Hz. Observing this coupling provides definitive evidence for the relative positioning of these groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous characterization.

Sample Preparation

-

Mass: Accurately weigh 5-10 mg of purified 8-(Trifluoromethyl)quinolin-5-amine.

-

Solvent Selection: Choose a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. For resolving exchangeable protons or overcoming solubility issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

-

Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of aromatic protons.

-

Acquisition Time (AQ): ~3-4 seconds for good digital resolution.

-

Temperature: 298 K (25 °C).

-

Structural Confirmation: A 2D NMR Workflow

While the 1D ¹H NMR spectrum provides significant data, overlapping signals or complex splitting patterns can create ambiguity. A logical workflow incorporating 2D NMR experiments is the self-validating system required for absolute certainty.[2]

Figure 2: A logical workflow for unambiguous structure elucidation using 1D and 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[2] It will show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-6 with H-7, definitively establishing the two isolated spin systems on the quinoline core.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds.[2] It is crucial for confirming the placement of the substituents. For instance, a correlation between the H-7 proton and the carbon of the -CF₃ group would provide undeniable proof of their proximity, validating the overall substitution pattern.

Conclusion

The ¹H NMR spectrum of 8-(Trifluoromethyl)quinolin-5-amine is a rich tapestry of structural information woven from the competing electronic effects of its substituents. A predictive approach, based on fundamental principles, allows the analyst to anticipate the key features of the spectrum, including chemical shifts, coupling patterns, and the potential for through-space H-F coupling. By employing a rigorous experimental protocol and a logical workflow of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural assignment. This self-validating methodology ensures the highest level of scientific integrity, which is paramount for applications in materials science and drug discovery.

References

-

Reeves, L. W., & Schneider, W. G. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 209-215. [Link: [Link]]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link: [Link]]

-

Reeves, L. W. (2006). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2). [Link: [Link]]

-

Funasaki, N., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Oil Chemists' Society. [Link: [Link]]

-

Rae, I. D. (1967). Nmr Spectra Of Aromatic Amines And Amides-I. ElectronicsAndBooks. [Link: [Link]]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link: [Link]]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link: [Link]]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. orgchemdatasource.com. [Link: [Link]]

-

Alkorta, I., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics. [Link: [Link]]

-

Ott, M., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link: [Link]]

-

Siskos, M. G., et al. (2015). Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications. [Link: [Link]]

-

PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link: [Link]]

-

Grinter, R., & Mason, J. (1969). NMR Spectra of Some CF3-Substituted Triphenylphosphines. Evidence for “Through-Space” P–F Spin–Spin Coupling. The Journal of Chemical Physics. [Link: [Link]]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Spectra of Some CF3-Substituted Triphenylphosphines. Evidence for “Through-Space” P–F Spin–Spin Coupling | Scilit [scilit.com]

The Synthetic Chemist's Guide to 8-(Trifluoromethyl)quinolin-5-amine: A Core Building Block for Modern Drug Discovery

Introduction

For the discerning medicinal chemist, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a privileged heterocyclic scaffold like quinoline, the resulting building block becomes a valuable asset in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of the chemical reactivity of 8-(Trifluoromethyl)quinolin-5-amine (CAS No: 161431-57-8), a versatile intermediate for the development of next-generation pharmaceuticals.

We will explore the nuanced interplay of the potent electron-withdrawing trifluoromethyl group and the quinoline core, which dictates the reactivity of the 5-amino moiety. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Molecular and Spectroscopic Properties

A foundational understanding of a starting material's properties is paramount before its use in synthesis.

| Property | Value | Source |

| CAS Number | 161431-57-8 | [3][4] |

| Molecular Formula | C₁₀H₇F₃N₂ | [3] |

| Molecular Weight | 212.17 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | Typical Observation |

The Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group at the 8-position exerts a profound influence on the chemical reactivity of the entire quinoline system, particularly the 5-amino group. This is due to a combination of strong inductive electron withdrawal and steric effects.[5]

-

Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] This deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic attack, although the steric bulk of the -CF₃ group can hinder this. The electron-withdrawing nature of the -CF₃ group also decreases the basicity of the quinoline nitrogen and the nucleophilicity of the 5-amino group.

-

Steric Effects: The trifluoromethyl group is bulkier than a methyl group and its presence at the 8-position can sterically hinder reactions at the adjacent 7-position and, to some extent, at the peri-position (the 1-nitrogen).[2][7] This steric hindrance can be strategically exploited to direct reactions to other positions.

Key Chemical Transformations of 8-(Trifluoromethyl)quinolin-5-amine

The 5-amino group is the primary handle for the chemical modification of this scaffold. The following sections detail key reactions and provide representative protocols.

N-Acylation: Synthesis of Amides

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The reduced nucleophilicity of the 5-amino group in 8-(trifluoromethyl)quinolin-5-amine, due to the electron-withdrawing -CF₃ group, means that more forcing conditions or highly reactive acylating agents may be required compared to more electron-rich anilines.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of 8-(Trifluoromethyl)quinolin-5-amine.

Representative Protocol: Synthesis of N-(8-(Trifluoromethyl)quinolin-5-yl)acetamide

-

To a solution of 8-(trifluoromethyl)quinolin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of the 5-amino group can be challenging due to the potential for over-alkylation. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved. Reductive amination offers a more controlled alternative for the synthesis of secondary amines.

Workflow for Reductive Amination:

Caption: General workflow for N-alkylation via reductive amination.

Representative Protocol: Synthesis of a Secondary Amine via Reductive Amination

-

To a solution of 8-(trifluoromethyl)quinolin-5-amine (1.0 eq) and a desired aldehyde (1.1 eq) in dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Diazotization and Sandmeyer-Type Reactions

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a variety of substituents at the 5-position via Sandmeyer or related reactions.[4] This allows for the synthesis of 5-halo, 5-cyano, and 5-hydroxy derivatives. Given the presence of the electron-withdrawing -CF₃ group, the stability of the diazonium salt may be affected, and careful temperature control is crucial.[8]

Workflow for Diazotization and Sandmeyer Reaction:

Caption: General workflow for diazotization followed by a Sandmeyer reaction.

Representative Protocol: Synthesis of 5-Iodo-8-(trifluoromethyl)quinoline

-

Suspend 8-(trifluoromethyl)quinolin-5-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (2.0 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 5-iodo-8-(trifluoromethyl)quinoline.

Cross-Coupling Reactions

The derivatives of 8-(trifluoromethyl)quinolin-5-amine are excellent candidates for transition-metal-catalyzed cross-coupling reactions. For instance, a 5-halo derivative, synthesized via a Sandmeyer reaction, can undergo Suzuki or Buchwald-Hartwig couplings to form C-C or C-N bonds, respectively.

a) Suzuki Coupling

The Suzuki coupling is a powerful method for forming C-C bonds between a halide and an organoboron compound.[9]

Representative Protocol: Suzuki Coupling of 5-Iodo-8-(trifluoromethyl)quinoline

-

In a reaction vessel, combine 5-iodo-8-(trifluoromethyl)quinoline (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly useful for synthesizing more complex aniline derivatives.

Representative Protocol: Buchwald-Hartwig Amination of 5-Iodo-8-(trifluoromethyl)quinoline

-

To an oven-dried reaction tube, add 5-iodo-8-(trifluoromethyl)quinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq).

-

Evacuate and backfill the tube with nitrogen or argon.

-

Add anhydrous dioxane or toluene.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

8-(Trifluoromethyl)quinolin-5-amine is a strategically important building block in modern medicinal chemistry. Its unique electronic and steric properties, governed by the powerful trifluoromethyl group, offer both challenges and opportunities for synthetic chemists. A thorough understanding of its reactivity, particularly at the 5-amino position, allows for the rational design and synthesis of a diverse array of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile scaffold in the pursuit of new therapeutic agents. As with any synthetic procedure, optimization for specific substrates is highly recommended to achieve the best results.

References

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

The Electrical Effect of the Trifluoromethyl Group - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025). Retrieved from [Link]

-

"Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol" by Herman Gershon, Donald Dudley Clarke PhD et al. - Fordham Research Commons. (n.d.). Retrieved from [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved from [Link]

-

Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6-and 7-chloro and bromo analogues - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. (2025). Retrieved from [Link]

-

C5–H trifluoromethylation of 8-aminoquinolines and selected examples - ResearchGate. (n.d.). Retrieved from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 4. Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4801717A - Hydroxylamine derivative of 5-nitro-8-hydroxy quinoline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinoline-based antimalarial hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel 2-(Trifluoromethyl)quinolin-4-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of the discovery process for novel 2-(trifluoromethyl)quinolin-4-amine derivatives, a class of compounds with considerable therapeutic potential. We will delve into the rationale behind their design, detailed synthetic methodologies, robust analytical characterization, and systematic biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Power of Fluorination

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The introduction of a trifluoromethyl group at the 2-position of the quinoline ring is a deliberate design strategy. The CF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinoline system.[4] Furthermore, its lipophilic nature can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the compound's bioavailability and in vivo efficacy.[3][5] The 4-amino substituent provides a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups to probe interactions with biological targets.

Rationale for Design and Synthesis

The primary objective in the design of novel 2-(trifluoromethyl)quinolin-4-amine derivatives is to systematically explore the chemical space around this core scaffold to identify compounds with potent and selective biological activity. The synthetic strategy is designed to be convergent and flexible, allowing for the facile introduction of diversity at the 4-amino position.

Synthetic Strategy: A Stepwise Approach

The synthesis of the target compounds is typically achieved through a multi-step sequence, commencing with the construction of the core 2-(trifluoromethyl)quinoline ring system. A common and effective method is the Conrad-Limpach reaction or a variation thereof.

Diagram of the General Synthetic Workflow:

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline [myskinrecipes.com]

A Technical Guide to the Biological Activity of Trifluoromethylated Quinolines: From Bench to Potential Therapeutics

Abstract

The introduction of trifluoromethyl (CF3) groups into the quinoline scaffold has emerged as a powerful strategy in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic system. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, significantly modulate the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Power of Trifluoromethylation in Quinoline Chemistry

The quinoline ring system is a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] This is attributed to the CF3 group's strong electron-withdrawing nature and its ability to increase lipophilicity, which can enhance cell penetration and reduce metabolic degradation.[5] These modifications have led to the development of trifluoromethylated quinolines with potent and selective biological activities.[6][7]

This guide will systematically explore the multifaceted biological landscape of these compounds, providing both foundational knowledge and practical insights for their continued development.

Anticancer Activity: Targeting Key Pathways in Malignancy

Trifluoromethylated quinolines have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[5][8]

Mechanism of Action

The anticancer effects of trifluoromethylated quinolines are often attributed to their ability to interfere with critical cellular processes:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Many trifluoromethylated quinoline derivatives function as potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or hyperactivated in cancer cells.[5] By blocking these kinases, they can halt downstream signaling pathways responsible for cell growth and proliferation.[5][9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[9] This can be achieved through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

-

Cell Cycle Arrest: Trifluoromethylated quinolines have been shown to arrest the cell cycle at different phases, preventing cancer cells from completing the division process.[9]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8]

Prominent Examples and In Vitro Efficacy

Several trifluoromethylated quinoline derivatives have shown remarkable anticancer activity in preclinical studies.

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [10] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [10] |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Not Specified | 14.14 (LC50) | [11] |

| 4-trifluoromethyl-2-anilinoquinoline derivative (Compound 8b) | PC3, LNCaP, K562, HeLa | Prostate, Prostate, Leukemia, Cervical | Not specified, but showed superior efficacy | [9] |

Experimental Protocols

2.3.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinoline compound and incubate for a specified period (typically 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, replace the culture medium with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the MTT Cell Viability Assay.

2.3.2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

-

Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in cold 70% ethanol overnight at -20°C.[10]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Trifluoromethylated quinolines have demonstrated potent activity against a broad spectrum of microorganisms, including bacteria and fungi.[12][13][14]

Mechanism of Action

The primary mechanism of antimicrobial action for many trifluoromethylated quinolones is the inhibition of essential bacterial enzymes:[15]

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, repair, and recombination.[15] By inhibiting these topoisomerases, the compounds prevent the bacteria from multiplying.[15]

Spectrum of Activity and Efficacy

Trifluoromethylated quinolones have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

| CS-940 | Acinetobacter spp. | 0.03 | [12] |

| CS-940 | Stenotrophomonas maltophilia | 2 | [12] |

| CS-940 | Haemophilus influenzae | ≤ 0.06 | [12] |

| CS-940 | Moraxella catarrhalis | ≤ 0.06 | [12] |

| CS-940 | Neisseria spp. | ≤ 0.06 | [12] |

| CS-940 | Streptococcus spp. | ≤ 2 | [12] |

| CS-940 | Enterococcus faecium | 4 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Antiviral Activity: Combating Viral Infections

The antiviral potential of trifluoromethylated quinolines has been explored against a range of viruses, with notable activity reported against Zika virus and various coronaviruses.[6][16][17]

Mechanism of Action

The precise antiviral mechanisms of trifluoromethylated quinolines are still under investigation, but several modes of action have been proposed:

-

Inhibition of Viral Replication: Some compounds have been shown to inhibit the replication of viral RNA.[16]

-

Interference with Viral Entry: For some viruses, these compounds may block the entry of the virus into the host cell.[17]

-

Modulation of Host Cell Pathways: Trifluoromethylated quinolines can affect host cell pathways, such as autophagy, which viruses often hijack for their own replication.[17]

Notable Examples

-

Mefloquine and its Analogs: The well-known antimalarial drug mefloquine, a trifluoromethylated quinoline, and its derivatives have demonstrated activity against the Zika virus.[6][16] Some synthesized 2,8-bis(trifluoromethyl)quinoline derivatives have shown even greater potency than mefloquine.[6][16]

-

Activity against Coronaviruses: Mefloquine has also exhibited in vitro activity against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[17]

Anti-inflammatory and Analgesic Activity

Trifluoromethylated quinolines have also been investigated for their potential to modulate inflammatory responses and alleviate pain.[3][18][19][20]

Mechanism of Action

The anti-inflammatory and analgesic effects of these compounds are linked to their ability to:

-

Target Key Inflammatory Mediators: Quinoline-based molecules can inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are involved in the inflammatory cascade.[19][20]

-

Block Sodium Channels: Some quinoline-derived trifluoromethyl alcohols have been found to block sodium channels, which can reduce the inflammatory signals released by peripheral nerves and tissues, thereby producing an analgesic effect.[18]

Promising Derivatives

-

Quinoline-Derived Trifluoromethyl Alcohols: These compounds have shown both antiepileptic and analgesic properties in preclinical models, suggesting their potential for treating neuropathic pain.[18]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylated quinolines is highly dependent on the position and nature of substituents on the quinoline ring.[19][21]

-

Position of the Trifluoromethyl Group: The location of the CF3 group significantly influences activity. For instance, in some antimalarial compounds, derivatives with two trifluoromethyl groups (e.g., at positions 2 and 8) show slightly higher in vitro activity than those with a single CF3 group.[22]

-

Substituents at Other Positions: The presence of other functional groups, such as piperazine rings, can broaden the spectrum of antibacterial activity and increase potency.[21] For anti-inflammatory agents, a carboxamide moiety can confer TRPV1 antagonism, while a carboxylic acid can lead to COX inhibition.[19]

Caption: Key determinants of biological activity in trifluoromethylated quinolines.

Conclusion and Future Directions

Trifluoromethylated quinolines represent a highly versatile and promising class of compounds with a wide range of biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to enhanced potency and improved pharmacokinetic properties. Further exploration of structure-activity relationships, coupled with mechanistic studies, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a multitude of diseases. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this important class of molecules.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).

- The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine.

- Pediatric Oncall.

- MIMS Philippines. Mefloquine: Uses, Dosage, Side Effects and More.

- PubMed. (n.d.).

- National Center for Biotechnology Inform

- Slideshare. (n.d.). Mefloquine.

- BenchChem. (n.d.). Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide.

- PubMed. (2013).

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (2021).

- ResearchGate. (n.d.). (a)

- Ingenta Connect. (2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines.

- PubMed. (n.d.). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)

- International Journal of Chemical Studies. (2024).

- ResearchGate. (2025). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine.

- PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.

- BenchChem. (n.d.). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)

- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.

- ResearchGate. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- PubMed Central. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines.

- ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues.

- PubMed. (2022).

- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- PubMed. (1989).

- National Center for Biotechnology Information. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- PubMed. (n.d.).

- PubMed Central. (2023).

- SpringerLink. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.

- PubMed Central. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)

- National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- MDPI. (2022).

- ResearchGate. (2025).

- ResearchGate. (2025).

- ACS Publications. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. malariaworld.org [malariaworld.org]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(Trifluoromethyl)quinolin-5-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-(trifluoromethyl)quinolin-5-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 8-position profoundly influences the electronic properties of the quinoline ring system, enhancing metabolic stability, lipophilicity, and binding affinity to various biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of 8-(trifluoromethyl)quinolin-5-amine, with a particular focus on its applications in drug discovery, including its role as a key building block for kinase inhibitors and antimalarial agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and characterization data are presented to enable researchers to fully exploit the potential of this versatile chemical scaffold.

Introduction: The Significance of the 8-(Trifluoromethyl)quinolin-5-amine Core

Quinoline and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, into the quinoline nucleus has become a powerful tool in modern drug design. The -CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding interactions with target proteins.[3][4]

The 8-(trifluoromethyl)quinolin-5-amine scaffold, in particular, has emerged as a valuable starting material for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group at the 8-position modulates the basicity of the quinoline nitrogen and the reactivity of the entire ring system. The amino group at the 5-position serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

This guide will delve into the synthetic pathways to access this core, methods for its derivatization, and its application in the development of potent kinase inhibitors and novel antimalarial compounds.

Synthesis of the Core Scaffold: 8-(Trifluoromethyl)quinolin-5-amine

The synthesis of 8-(trifluoromethyl)quinolin-5-amine is a multi-step process that typically begins with the construction of the 8-(trifluoromethyl)quinoline ring system, followed by the introduction of the amino group at the 5-position.

Synthesis of 8-(Trifluoromethyl)quinoline

Several named reactions can be employed for the synthesis of the quinoline core, with the Skraup and Friedländer syntheses being the most common. A plausible and frequently utilized approach for generating trifluoromethylated quinolines involves the use of fluorinated building blocks.[2]

A general workflow for the synthesis of 8-(trifluoromethyl)quinoline is depicted below:

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-5-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-(Trifluoromethyl)quinolin-5-amine (CAS No. 161431-57-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions and experimental insights into the compound's structure, solubility, lipophilicity, and spectroscopic characteristics. By explaining the causality behind its properties—driven by the interplay between the quinoline scaffold, the electron-withdrawing trifluoromethyl group, and the electron-donating amine group—this guide serves as a foundational resource for leveraging this molecule in advanced chemical synthesis and pharmaceutical research. Detailed, self-validating experimental protocols for key property determination are included to ensure methodological rigor and reproducibility.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a trifluoromethyl (-CF3) group is a particularly powerful tactic; its high electronegativity, metabolic stability, and ability to modulate lipophilicity can profoundly enhance a molecule's pharmacological profile.[2]

8-(Trifluoromethyl)quinolin-5-amine emerges as a molecule of significant interest. It combines the quinoline core with two key functional groups at strategic positions: an electron-withdrawing -CF3 group at the C8 position and an electron-donating, synthetically versatile primary amine (-NH2) at the C5 position. This specific arrangement creates a unique electronic and steric environment, making its physicochemical properties of paramount importance for predicting its behavior in biological systems and for designing next-generation derivatives. This guide aims to provide a detailed, practical, and scientifically grounded overview of these properties.

Core Physicochemical & Structural Data

The utility of a chemical entity in research and development begins with a thorough understanding of its fundamental properties. These parameters govern everything from reaction kinetics to bioavailability.

Structural and Molecular Data

8-(Trifluoromethyl)quinolin-5-amine is an aromatic heterocyclic compound. The trifluoromethyl group at C8 sterically influences the peri position and electronically modifies the entire ring system, while the C5-amine acts as a key hydrogen bond donor and a nucleophilic handle for further derivatization.

Caption: Chemical structure of 8-(Trifluoromethyl)quinolin-5-amine.

Summary of Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 161431-57-8 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₇F₃N₂ | [3][7] |

| Molecular Weight | 212.17 g/mol | [3][7] |

| Appearance | Solid (Predicted) | General observation for similar compounds |

| Melting Point | Not available | [4][8] |

| Boiling Point | 317.3 ± 42.0 °C at 760 mmHg | Predicted[6] |

| Density | 1.4 ± 0.1 g/cm³ | Predicted[6] |

| cLogP (Lipophilicity) | 3.417 | Predicted[3] |

| pKa (Basicity) | Not available (Predicted ~3-4 for quinoline N, ~4-5 for -NH₂) | [9][10] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated[3] |

| Storage Conditions | Room Temperature, Sealed in dry | [7] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation and is crucial for quality control. The electronic environment created by the -CF3 and -NH2 groups imparts a unique signature.[11]

-